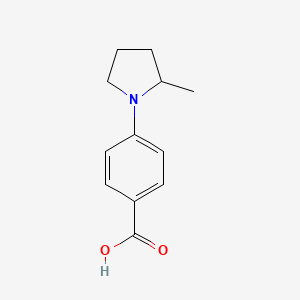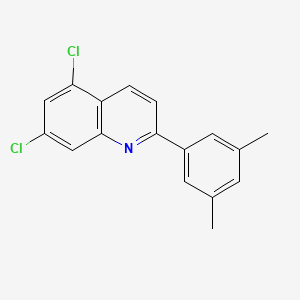
5,7-Dichloro-2-(3,5-dimethylphenyl)quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,7-Dichloro-2-(3,5-dimethylphenyl)quinoline is a chemical compound with the molecular formula C17H13Cl2N. It belongs to the quinoline family, which is known for its diverse applications in medicinal and synthetic organic chemistry. This compound is characterized by the presence of two chlorine atoms at the 5th and 7th positions and a 3,5-dimethylphenyl group at the 2nd position of the quinoline ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dichloro-2-(3,5-dimethylphenyl)quinoline typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for the synthesis of various quinoline derivatives.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing efficient and cost-effective catalysts and reagents. The process is optimized to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
5,7-Dichloro-2-(3,5-dimethylphenyl)quinoline undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions to form various derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinoline derivatives, while oxidation and reduction reactions can lead to the formation of quinoline N-oxides or reduced quinoline derivatives.
科学的研究の応用
5,7-Dichloro-2-(3,5-dimethylphenyl)quinoline has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anti-cancer and anti-microbial drugs.
Synthetic Organic Chemistry: The compound serves as an intermediate in the synthesis of complex organic molecules and natural products.
Industrial Chemistry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 5,7-Dichloro-2-(3,5-dimethylphenyl)quinoline involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to the desired biological effects. For example, in medicinal chemistry, it may inhibit specific enzymes involved in cancer cell proliferation or microbial growth .
類似化合物との比較
Similar Compounds
2-Chloroquinoline: A simpler quinoline derivative with a single chlorine atom.
3,5-Dimethylphenylquinoline: A quinoline derivative with a 3,5-dimethylphenyl group but without chlorine atoms.
Uniqueness
5,7-Dichloro-2-(3,5-dimethylphenyl)quinoline is unique due to the presence of both chlorine atoms and the 3,5-dimethylphenyl group, which confer specific chemical and biological properties
特性
分子式 |
C17H13Cl2N |
|---|---|
分子量 |
302.2 g/mol |
IUPAC名 |
5,7-dichloro-2-(3,5-dimethylphenyl)quinoline |
InChI |
InChI=1S/C17H13Cl2N/c1-10-5-11(2)7-12(6-10)16-4-3-14-15(19)8-13(18)9-17(14)20-16/h3-9H,1-2H3 |
InChIキー |
PZNIWKPGHJLUOD-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1)C2=NC3=C(C=C2)C(=CC(=C3)Cl)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


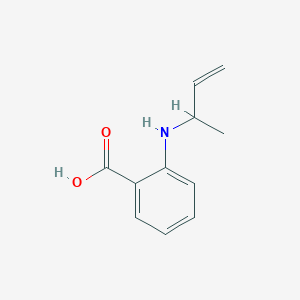

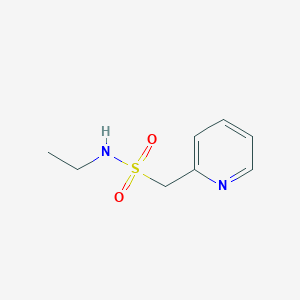
![4-[[[6-(6-Fluoro-3-pyridyl)-4-(2,2,2-trifluoroethylamino)pyrido[3,2-d]pyrimidin-2-yl]amino]methyl]benzenesulfonamide](/img/structure/B13963850.png)

![1-(2-(Chloromethyl)-6-azaspiro[3.4]octan-6-yl)ethanone](/img/structure/B13963856.png)
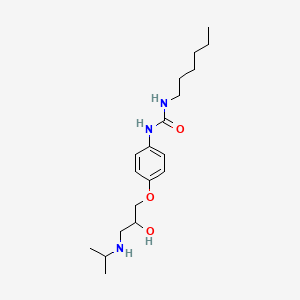
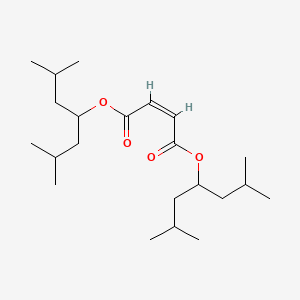

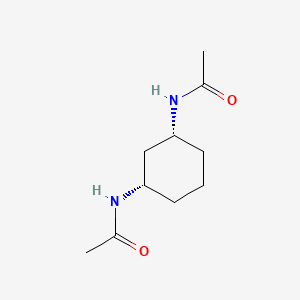
![Ethyl 2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-fluorobenzoate](/img/structure/B13963893.png)

